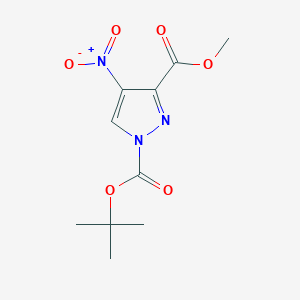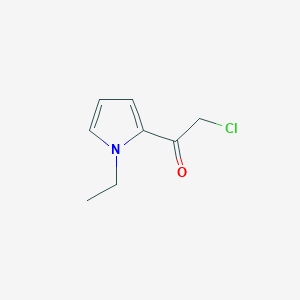
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(1-ethyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding amines, ethers, or thioethers.
Reduction: 1-(1-ethyl-1H-pyrrol-2-yl)ethanol.
Oxidation: 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanoic acid.
科学研究应用
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
1-(1-ethyl-1H-pyrrol-2-yl)ethanone: The parent compound without the chlorine substituent.
2-chloro-1-(1H-pyrrol-2-yl)ethanone: A similar compound with a hydrogen atom instead of an ethyl group on the pyrrole ring.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of an ethyl group on the pyrrole ring.
Uniqueness
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and potential applications. The chlorine atom makes it a versatile intermediate for further functionalization, while the ethyl group can affect its biological activity and physicochemical properties.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-chloro-1-(1-ethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(10)8(11)6-9/h3-5H,2,6H2,1H3 |
InChI 键 |
FDKVYMNCKXQSEI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC=C1C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


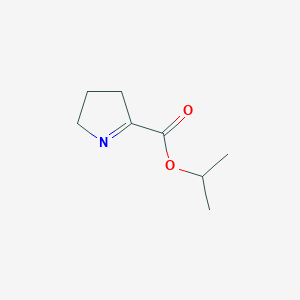
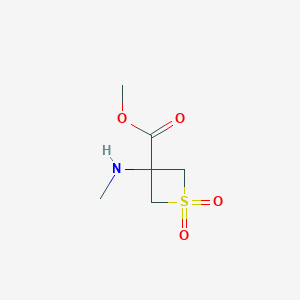
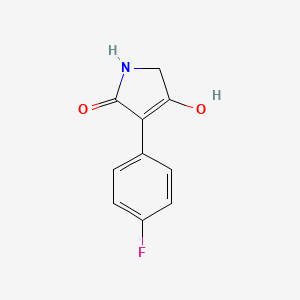
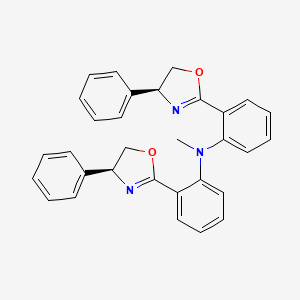
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)
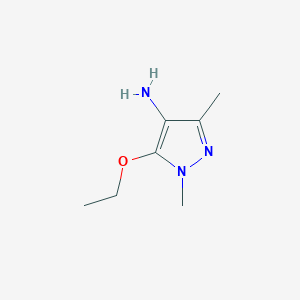

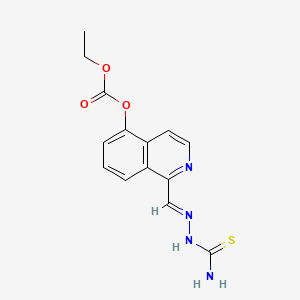
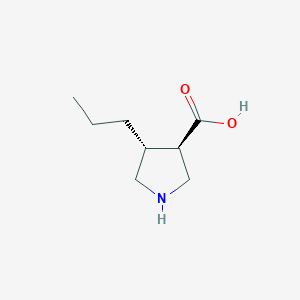

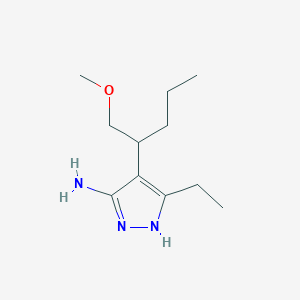
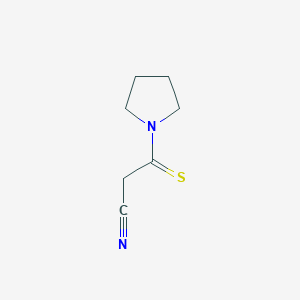
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
